molecular formula C16H17ClFNO2 B4165268 N-(3-chloro-4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide

N-(3-chloro-4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide

Cat. No. B4165268
M. Wt: 309.76 g/mol
InChI Key: FRPOLCXSADFGEC-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide” is a complex organic compound. It contains a bicyclo[3.3.1]nonane ring system, which is a type of carbocyclic compound where two carbon atoms are common to two interconnected cycloalkane rings . It also has an amide functional group (-CONH2), a ketone functional group (C=O), and halogen substituents (chlorine and fluorine) on the phenyl ring.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclo[3.3.1]nonane ring system would give the molecule a rigid, three-dimensional structure. The presence of the amide and ketone functional groups would introduce polarity to the molecule, and the halogen substituents would likely influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its reactivity would be influenced by the presence of the functional groups and halogen substituents .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, which is not applicable here as we don’t have information on whether this compound has any biological activity .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. It could also involve investigating its physical and chemical properties, and if applicable, its biological activity .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO2/c17-13-8-12(4-5-14(13)18)19-16(21)11-6-9-2-1-3-10(7-11)15(9)20/h4-5,8-11H,1-3,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPOLCXSADFGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
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N-(3-chloro-4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Reactant of Route 3
N-(3-chloro-4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Reactant of Route 4
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N-(3-chloro-4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Reactant of Route 5
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N-(3-chloro-4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Reactant of Route 6
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N-(3-chloro-4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide

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